N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound that contains a benzothiazine ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the chlorophenyl group and the benzothiazine ring imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of N-(4-chlorophenyl)-3,4-dihydro-2H-1,4-benzothiazine-4-carboxamide, also known as N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide or Oprea1_420310, is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth, making it a prominent target for antimicrobial and antitumor activities .
Mode of Action
This compound inhibits DHFR, thereby preventing the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides . By inhibiting this process, the compound disrupts DNA synthesis and cell growth, exhibiting its antimicrobial and anticancer activities .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption leads to a decrease in DNA synthesis and cell proliferation, particularly affecting rapidly dividing cells such as cancer cells and microbes .
Pharmacokinetics
Like other sulfonamide derivatives, it is expected to have good absorption and distribution profiles
Result of Action
The result of the compound’s action is a decrease in DNA synthesis and cell growth, leading to the death of rapidly dividing cells . This makes it effective against certain types of cancer cells and microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 4-chloroaniline with 2-aminothiophenol under specific conditions to form the benzothiazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization. The resulting intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final carboxamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-thiol: Contains a thiol group instead of a carboxamide.
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-amine: Features an amine group in place of the carboxamide.
Uniqueness
N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is unique due to the presence of both the chlorophenyl group and the benzothiazine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)17-15(19)18-9-10-20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPASUBPOSZAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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